molecular formula C27H44O B1255209 24,26-Cyclocholesterol

24,26-Cyclocholesterol

Cat. No.: B1255209
M. Wt: 384.6 g/mol
InChI Key: KQRCOBZIWSKXCB-POEGTNMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24,26-Cyclocholesterol is a synthetic cyclopropyl sterol analog that serves as a valuable tool in biochemical research. Its unique ring structure in the side chain is of significant interest for studying cholesterol biosynthesis pathways, particularly the enzymatic steps involved in alkylation at the C-24 position. Researchers utilize this compound to investigate sterol-protein interactions, membrane fluidity, and the function of sterols in lipid raft domains. It is also applied as a reference standard in analytical methods, such as mass spectrometry and chromatography, to identify and quantify similar sterol metabolites in complex biological samples. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Intended Use: This product is For Research Use Only (RUO). It is not intended for use in diagnostic procedures, drug administration, or any form of human or veterinary treatment. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-[(1S,2S)-2-methylcyclopropyl]butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-17(5-6-19-15-18(19)2)23-9-10-24-22-8-7-20-16-21(28)11-13-26(20,3)25(22)12-14-27(23,24)4/h7,17-19,21-25,28H,5-6,8-16H2,1-4H3/t17-,18+,19+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

KQRCOBZIWSKXCB-POEGTNMLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]1CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C

Canonical SMILES

CC1CC1CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Synonyms

24,26-cyclocholest-5-en-3-ol
24,26-cyclocholesterol

Origin of Product

United States

Natural Abundance, Isolation, and Structural Characterization of 24,26 Cyclocholesterol

Biogeographical Distribution and Marine Sourcing of 24,26-Cyclocholesterol

This compound is a novel cyclopropyl-containing sterol that has been identified in various marine organisms. nih.gov Its presence is particularly noted in certain invertebrates, highlighting the unique biosynthetic pathways that exist in the marine environment.

This sterol has been isolated from marine sponges (Porifera) and deep-sea gorgonians. nih.govresearchgate.net For instance, it was identified as a minor or trace component in the sterol fractions of these organisms. nih.gov Another related cyclopropyl-containing sterol, papakusterol (22-dehydro-24,26-cyclocholesterol), was isolated from six "deep sea" gorgonians, including a species of Acanthagorgia, collected at depths of 300–350 meters off the coast of Hawaii. researchgate.netresearchgate.netresearchgate.net The discovery of these sterols in such organisms underscores the rich chemical diversity found in deep-water marine fauna. researchgate.net

It is important to note that many unusual sterols found in marine invertebrates are often derived from their diet, which can include algae and symbiotic organisms. nih.gov The presence of these unique sterols in marine food chains is a subject of ongoing research. nih.gov

The sterol composition of marine invertebrates like sponges can be incredibly diverse and is often used for chemotaxonomic classification. researchgate.net Sponges are known to contain a wide variety of sterols with modified skeletal structures or additional alkyl groups in the side chain, in contrast to the prevalence of cholesterol in higher animals. researchgate.net

For example, a study of various marine sponges from Western Australia revealed distinct sterol profiles for each species. While some sponges like Haliclona sp. primarily contained Δ5-sterols with cholesterol as the main component, others such as Clathria major and Didiscus aceratus had clionasterol (B1206034) as their major sterol. researchgate.net The analysis of these complex sterol mixtures often reveals the presence of minor and trace sterols, including those with unique features like the cyclopropane (B1198618) ring found in this compound. nih.gov The variation in sterol profiles can be influenced by factors such as diet, with some sponges showing higher proportions of phytoplankton-derived sterols. mdpi.com

Isolation from Marine Invertebrates (e.g., Sponges, Gorgonians)

Methodologies for Isolation and Purification

The isolation of this compound and other minor sterols from marine organisms is a meticulous process. It typically begins with the extraction of the total lipid content from the source organism. This crude extract then undergoes various chromatographic techniques to separate the complex mixture of sterols.

High-Performance Liquid Chromatography (HPLC) is a crucial tool in the purification process, particularly in its reverse-phase mode, which allows for the separation of individual sterols. nih.gov Gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS) are also extensively used to analyze the sterol composition of the fractions obtained. researchgate.net The free sterol fractions are often isolated and studied using a combination of these methods to identify and quantify the different sterols present. researchgate.net

Advanced Techniques in Structural Elucidation of this compound and its Derivatives

Determining the precise structure of novel compounds like this compound requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of complex organic molecules. 1H-NMR analysis was instrumental in the structural determination of the related sterol, papakusterol. researchgate.net High-resolution NMR, including 360 MHz 1H-NMR, has been employed for detailed structural comparisons of marine sterols. iupac.org

Mass Spectrometry (MS) is another vital technique, providing information about the molecular weight and fragmentation pattern of the compound. nih.gov High-resolution electron ionization mass spectrometry (HREIMS) has been used in the structural analysis of novel marine metabolites. researchgate.net The combination of GLC-MS is particularly powerful for identifying known and new sterols in complex mixtures. researchgate.net

Establishing the correct stereochemistry, or the three-dimensional arrangement of atoms, is a critical final step in structural elucidation. The absolute configuration of this compound has been determined through chemical proof, specifically by a biomimetic conversion to 27-norergostenes. iupac.orgcapes.gov.bracs.org This chemical correlation allows for the unambiguous assignment of the stereocenters in the molecule. The synthesis of sterols with cyclopropane-containing side chains has also been crucial for confirming their spectroscopic properties and absolute configurations. acs.org

Biosynthesis and Biogenetic Pathways of 24,26 Cyclocholesterol

Elucidation of Precursor Incorporation and Enzymatic Mechanisms

The biosynthesis of sterols, in a broad sense, begins with the cyclization of squalene (B77637) to form a polycyclic framework. In many organisms, this leads to lanosterol (B1674476) or cycloartenol. frontiersin.orgacs.org Subsequent modifications, including demethylations and desaturations, are carried out by a suite of enzymes to produce the final sterol products. acs.org

In the specific case of 24,26-cyclocholesterol, the formation of the cyclopropane (B1198618) ring in the side chain is a key biosynthetic step. While the precise enzymatic machinery dedicated to this compound synthesis is not fully elucidated, studies on related cyclopropyl-containing sterols provide significant insights. The formation of cyclopropane rings in other sterols often involves the addition of a one-carbon unit from S-adenosylmethionine (SAM). wiley.com This process is catalyzed by sterol methyltransferases (SMTs). biorxiv.org It is hypothesized that a similar mechanism, likely involving a unique SMT with specific substrate and reaction stereochemistry, is responsible for the cyclization between C-24 and C-26 of a suitable sterol precursor.

Research on marine organisms, particularly sponges and gorgonians, has been crucial in understanding the biogenesis of such unique sterols. researchgate.netacs.org These organisms often harbor symbiotic microorganisms, such as dinoflagellates, which are known to produce a variety of unusual sterols. nih.govnih.gov It is plausible that the biosynthesis of this compound is carried out by such symbionts, which possess the specialized enzymatic pathways necessary for its creation. acs.org

Distinctive Features of the Cyclopropyl (B3062369) Side Chain Formation

The formation of the 24,26-cyclopropyl ring is a biogenetically intriguing process. Unlike many other cyclopropyl-containing sterols where a methyl group is introduced and then forms the three-membered ring, the biogenesis of this compound does not involve the addition of an extra carbon atom. niir.org Instead, the cyclization occurs between existing carbons of the cholesterol side chain, specifically C-24 and C-26. This suggests a unique enzymatic mechanism that facilitates an intramolecular cyclization.

This intramolecular cyclization is a key distinguishing feature. While the detailed mechanism remains to be fully characterized, it likely involves the activation of the sterol side chain, possibly through the formation of a carbocation or a radical intermediate, which then allows for the ring closure. The enzyme responsible would need to precisely control the conformation of the substrate to bring C-24 and C-26 into close enough proximity for the bond to form.

Comparative Biogenesis with Other Cyclopropyl-Containing Sterols

To understand the biosynthesis of this compound, it is useful to compare it with the formation of other cyclopropyl-containing sterols found in nature, such as gorgosterol (B1215954) and 23-demethylgorgosterol.

Gorgosterol , another well-known marine sterol, possesses a cyclopropane ring that includes a carbon atom introduced via biomethylation by S-adenosylmethionine (SAM). acs.orgacs.org Its biosynthesis is thought to proceed through a precursor like brassicasterol. In contrast, the formation of the cyclopropane ring in This compound is believed to occur without the incorporation of an additional carbon atom, representing a distinct biosynthetic strategy. niir.org

Papakusterol (22-dehydro-24,26-cyclocholesterol) is another related sterol that arises from what is described as a "hitherto unknown biosynthetic process". researchgate.netresearchgate.net The presence of a double bond at C-22 in papakusterol suggests a desaturation step in its biosynthesis, which could occur before or after the formation of the cyclopropane ring.

The table below provides a comparative overview of these cyclopropyl-containing sterols.

FeatureThis compoundGorgosterolPapakusterol
Cyclopropane Ring Position C-24, C-26C-22, C-23 (with an extra methyl group at C-23)C-24, C-26
Incorporation of Extra Carbon No niir.orgYes (from SAM) acs.orgNo
Key Precursor (Hypothesized) Cholesterol side chainBrassicasterolThis compound or a precursor
Distinguishing Feature Intramolecular cyclization of existing side chainSAM-dependent methylation and cyclizationPresence of a C-22 double bond researchgate.netresearchgate.net

Investigating Uncharted Biosynthetic Routes for this compound

While the general principles of sterol biosynthesis provide a framework, the specific pathways leading to this compound remain an active area of investigation. The isolation of this compound from various marine sponges suggests that the biosynthetic machinery is present in these organisms or their symbionts. researchgate.net

One intriguing observation is the acid-catalyzed rearrangement of this compound to yield 27-norergostane derivatives. niir.orgacs.org This chemical transformation provides a potential clue to a "biomimetic" or naturally occurring pathway, suggesting that this compound could be a precursor to other rare marine sterols. niir.orgdjerassi.com

Future research will likely focus on several key areas:

Identification and characterization of the enzymes responsible for the cyclization reaction. This will likely involve genomic and proteomic studies of organisms known to produce this compound.

Isotopic labeling studies to definitively trace the origin of the carbon atoms in the cyclopropane ring and identify the immediate precursors.

Exploration of the role of symbiotic microorganisms in the biosynthesis of this and other unusual marine sterols.

Unraveling the complete biosynthetic pathway of this compound will not only enhance our understanding of the chemical diversity in marine ecosystems but also potentially provide novel enzymes and biocatalytic tools for synthetic chemistry.

Synthetic Approaches to 24,26 Cyclocholesterol and Its Analogs

Total Synthesis Strategies for 24,26-Cyclocholesterol

A complete total synthesis of this compound, starting from simple, acyclic precursors, has not been extensively documented in the scientific literature. The construction of the tetracyclic steroidal nucleus is a well-established field, but the stereocontrolled formation of the intricate side chain, featuring a cyclopropane (B1198618) ring spanning carbons 24 and 26, adds a substantial layer of complexity.

Hypothetical total synthesis strategies would likely involve the separate construction of the steroidal core and the cyclopropyl-containing side chain, followed by their coupling. Key challenges in such an approach would include:

Stereoselective synthesis of the side-chain fragment: This would necessitate methods for asymmetric cyclopropanation and the installation of the chiral center at C-25.

Coupling of the side chain to the steroidal nucleus: Established methods, such as Wittig-type reactions or organometallic couplings, would need to be adapted to accommodate the sensitive cyclopropane moiety.

The development of a de novo synthesis remains a formidable challenge, requiring innovative solutions for the stereospecific assembly of the side chain. nih.gov

Partial Synthesis Routes for Structural Derivatization and Analogue Generation

Partial synthesis, utilizing readily available sterols as starting materials, has been the primary method for obtaining and structurally verifying this compound and its analogs. These approaches leverage the existing stereochemistry of the sterol nucleus and focus on the chemical manipulation of the side chain.

A notable example is the work of Catalan and Djerassi, who established the absolute configuration of naturally occurring this compound through a biomimetic conversion to 27-norergostenes. capes.gov.bracs.orgacs.orgiupac.org This conversion, while not a synthesis of the target compound itself, represents a key synthetic transformation that helped to unequivocally define its structure. The synthesis of other sterols with cyclopropane-containing side chains, such as gorgosterol (B1215954) and petrosterol, has also been achieved through multi-step partial syntheses, providing valuable insights into potential routes for this compound. rsc.orgrsc.org

The synthesis of analogs often involves the modification of a precursor sterol. For instance, the synthesis of a sitosterol (B1666911) analog with a modified side chain was achieved from a Δ22-stigmastene derivative, highlighting a common strategy of building complexity onto an existing sterol framework. nih.gov

Table 1: Examples of Partial Synthesis and Derivatization of Cyclosterols

Starting MaterialTarget Compound/GoalKey TransformationReference
This compound27-NorergostenesBiomimetic conversion capes.gov.bracs.orgacs.orgiupac.org
Chiral cyclopentane (B165970) derivativePetrosterol side chainIntramolecular cyclization rsc.org
Δ22-Stigmastene derivativeSitosterol analogCatalytic hydrogenation and further modification nih.gov

Chemoenzymatic Synthesis Methodologies

Currently, there is a lack of specific reports in the scientific literature detailing chemoenzymatic synthesis methodologies applied directly to the production of this compound. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, hold significant potential for sterol synthesis. Enzymes, particularly lipases and oxidoreductases, are widely used for the selective modification of steroidal skeletons, including stereoselective hydroxylations and acylations.

While not applied to this compound specifically, the broader field of steroid chemistry has seen the successful application of chemoenzymatic approaches. For example, enzymes have been used for the kinetic resolution of epimeric mixtures of epoxysterols, a strategy that could theoretically be adapted to resolve stereoisomers during a synthesis of this compound. acs.org The development of bespoke enzymes or the screening of existing enzyme libraries could open new avenues for the efficient and selective synthesis of this complex natural product.

Regio- and Stereoselective Synthetic Considerations in Cyclocholesterol Chemistry

The paramount challenge in the synthesis of this compound is the regio- and stereoselective formation of the cyclopropane ring in the side chain. The molecule contains multiple stereocenters, and the precise arrangement of the cyclopropane ring relative to the rest of the side chain is crucial for its biological identity.

Key considerations include:

Diastereoselective Cyclopropanation: The cyclopropanation reaction must be directed to the correct face of the precursor double bond to establish the desired relative stereochemistry. Substrate-controlled approaches, where the existing chirality in the sterol side chain directs the approach of the cyclopropanating agent, are often employed. unl.pt

Control of Regioselectivity: In precursors with multiple double bonds in the side chain, the cyclopropanation must be directed specifically to the Δ24,26 position.

Choice of Cyclopropanation Method: Various methods for cyclopropanation are available, including the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazo compounds. The choice of reagent and catalyst is critical for achieving high stereoselectivity. unl.pt Directed cyclopropanation, where a hydroxyl group or other coordinating functional group on the substrate directs the reagent to a specific face of the double bond, is a powerful strategy for controlling stereochemistry in complex molecules like sterols. unl.pt

The synthesis of related marine sterols with cyclopropane side chains has provided a testing ground for these stereoselective methods, offering a playbook for the eventual total synthesis of this compound. acs.orgrsc.orgrsc.org

Analytical Methodologies for Detection and Quantification of 24,26 Cyclocholesterol in Biological Matrices

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Tandem Mass Spectrometry) for Separation and Identification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of sterols due to their high sensitivity and selectivity. wiley.comusask.ca These techniques allow for the separation of structurally similar compounds and their unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a primary method for sterol analysis. lu.lvmdpi.com Due to the low volatility of sterols like 24,26-cyclocholesterol, a chemical derivatization step is required to increase their volatility and thermal stability. mdpi.comjfda-online.com The most common derivatization methods are silylation, which forms trimethylsilyl (B98337) (TMS) ethers, and acetylation. mdpi.comaocs.org Silylation is often preferred and can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). mdpi.comaocs.org Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column, before being detected by the mass spectrometer. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for many applications as it often does not require derivatization, simplifying sample preparation. usask.camdpi.com Reversed-phase liquid chromatography (RP-LC) is typically used, separating sterols based on their hydrophobicity. nih.govlipidmaps.org The use of tandem mass spectrometry (MS/MS) enhances specificity, allowing for the quantification of analytes even in complex biological samples by monitoring specific precursor-to-product ion transitions. nih.govdntb.gov.ua This high selectivity is crucial for distinguishing between isomeric sterols.

Method Development and Optimization for this compound

Developing a robust analytical method for this compound requires careful optimization of several parameters.

For GC-MS , the derivatization process is a critical step. Optimization involves selecting the appropriate derivatizing agent, reaction temperature, and time. mdpi.commdpi.com For instance, while silylation with BSTFA is common, trifluoroacetate (B77799) derivatives have also been shown to improve stability and chromatographic properties for certain sterols. mdpi.com The GC temperature program must be optimized to ensure adequate separation from other sterols and matrix components. wiley.com

For LC-MS/MS , the focus is on chromatographic separation and mass spectrometric detection. nih.gov A pentafluorophenyl (PFP) stationary phase has been shown to provide effective separation of structurally similar sterols in a single run. nih.gov The mobile phase composition, typically a gradient of methanol (B129727) or acetonitrile (B52724) with water and additives like ammonium (B1175870) acetate (B1210297) or formic acid, is optimized to achieve the best peak shape and resolution. nih.govmdpi.comlipidmaps.org The ionization source parameters (e.g., temperature, gas flows) and MS/MS transition parameters (collision energy) must be tuned specifically for this compound to maximize sensitivity. dntb.gov.ua

A comparative table of typical chromatographic conditions for sterol analysis is provided below.

Table 1: Typical Chromatographic Conditions for Sterol Analysis

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Required (e.g., Silylation with BSTFA+TMCS) mdpi.com Often not required; can be used to enhance sensitivity usask.carsc.org
Column Capillary column (e.g., DB-35MS) wiley.com Reversed-phase (e.g., C18, PFP) lipidmaps.orgnih.gov
Mobile Phase Carrier gas (e.g., Helium, Hydrogen) wiley.com Gradient of Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium acetate) mdpi.com
Ionization Electron Ionization (EI) aocs.org Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.govrsc.org
Detection Selected Ion Monitoring (SIM), Full Scan Selected/Multiple Reaction Monitoring (SRM/MRM) nih.gov

Validation Parameters: Selectivity, Sensitivity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision

A developed analytical method must be validated to ensure its reliability for routine use. Key validation parameters are defined by international guidelines.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For MS-based methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard. nih.gov

Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For sterol analysis in plasma or CSF, LOQ values in the low ng/mL to pg/mL range are often achieved. usask.canih.gov

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of relative error (%RE). nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (%CV) and is evaluated at both intra-day and inter-day levels. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting curve, which should ideally be >0.99. hku.hk

The table below presents typical validation results for an LC-MS/MS method for a related hydroxycholesterol, which are indicative of the performance expected for a this compound assay.

Table 2: Example Validation Parameters for 24(S)-hydroxycholesterol in Human Plasma and CSF by LC-MS/MS

Parameter Plasma Cerebrospinal Fluid (CSF)
Linearity Range 1 - 200 ng/mL 0.025 - 5 ng/mL
LLOQ 1 ng/mL 0.025 ng/mL
Intra-run Precision (%CV) 2.3 - 13.3% 3.5 - 6.3%
Inter-run Precision (%CV) 7.6% 7.9%
Intra-run Accuracy (%RE) 1.3 - 6.7% -0.7 - 13.3%
Inter-run Accuracy (%RE) 4.6% 4.1%

Data adapted from a study on 24(S)-hydroxycholesterol. nih.gov

Immunochemical and Receptor-Binding Assays for Specific Detection

While chromatographic methods are powerful, immunochemical and receptor-binding assays offer alternative approaches for specific detection.

Immunochemical Assays , such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the highly specific binding between an antibody and its antigen. The development of an ELISA for this compound would require the production of monoclonal or polyclonal antibodies that can specifically recognize the compound. This approach can be highly sensitive and suitable for high-throughput screening, but development can be challenging, and cross-reactivity with other structurally similar sterols is a potential issue.

Receptor-Binding Assays utilize the specific interaction between a ligand and its biological receptor. mpi-cbg.deresearchgate.net If a receptor that specifically binds this compound were identified, a competitive binding assay could be developed. In such an assay, a labeled ligand would compete with the unlabeled this compound in the sample for binding to the receptor. researchgate.net The amount of this compound could then be determined by measuring the displacement of the labeled ligand. This technique is valuable for studying biological interactions but may be less precise for absolute quantification compared to mass spectrometry. mpi-cbg.de For example, assays have been developed to study the binding of oxysterols to receptors like RORγ and ORP2. mpi-cbg.deresearchgate.net

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is considered a definitive method or "gold standard" for the absolute quantification of analytes. researchgate.netavantiresearch.comswan.ac.uk The principle involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) to the sample as an internal standard before any sample processing. researchgate.netnih.gov

This internal standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, purification, derivatization, and ionization, correcting for any sample loss or matrix effects. avantiresearch.comchromatographyonline.com Quantification is achieved by measuring the ratio of the mass spectrometric signal of the endogenous (native) analyte to that of the isotope-labeled standard. researchgate.net This ratio is then used to calculate the exact concentration of the analyte in the original sample. The use of IDMS provides high accuracy and precision, making it suitable for establishing reference measurement procedures. researchgate.netnih.gov

Table 3: Principle of Isotope-Dilution Mass Spectrometry (IDMS)

Step Description Purpose
1. Spiking A precisely known amount of an isotopically labeled internal standard (e.g., this compound-d7) is added to the biological sample. researchgate.net To provide a reference for quantification that corrects for procedural variations.
2. Equilibration & Preparation The sample is homogenized to ensure the standard is fully mixed with the endogenous analyte. The sample then undergoes extraction and cleanup (e.g., saponification, SPE). researchgate.net To isolate the analyte and its standard from the matrix.
3. Analysis The prepared sample is analyzed by GC-MS or LC-MS/MS. To separate the analyte from other compounds.
4. Measurement The mass spectrometer measures the signal intensity ratio of the native analyte to the labeled internal standard. researchgate.net To determine the relative amounts of the analyte and standard in the final extract.
5. Calculation The concentration of the native analyte is calculated by comparing the measured ratio to a calibration curve prepared with known ratios. researchgate.net To achieve absolute and accurate quantification.

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte of interest. nih.govuio.no For sterols, this often involves a multi-step process.

A common first step is saponification (alkaline hydrolysis), which uses a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution to cleave the ester bonds of steryl esters, converting them to their free sterol form. lu.lvnih.govmdpi.com This allows for the measurement of total sterol content. Following saponification, the unsaponifiable fraction, which contains the free sterols, is extracted using a nonpolar solvent such as hexane (B92381) or dichloromethane (B109758) in a process called liquid-liquid extraction (LLE) . lipidmaps.orgnih.gov Alternatively, solid-phase extraction (SPE) can be used for cleanup, where the sample is passed through a cartridge that selectively retains the sterols, which are then eluted with a different solvent. lipidmaps.orgnih.gov

A significant challenge in bioanalysis, particularly with LC-MS, is the matrix effect . nih.govtandfonline.com This occurs when co-eluting compounds from the sample matrix, such as phospholipids (B1166683) or salts, interfere with the ionization of the target analyte in the mass spectrometer's source. tandfonline.comresearchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. nih.gov Strategies to mitigate matrix effects include optimizing the chromatographic separation to resolve the analyte from interfering compounds, improving sample cleanup procedures to remove matrix components, and, most effectively, using a stable isotope-labeled internal standard as in IDMS, which co-elutes and experiences the same matrix effects as the analyte. chromatographyonline.com

Biological and Physiological Significance of 24,26 Cyclocholesterol

Exploration of Cellular and Molecular Mechanisms of Action

Interaction with Cellular Membranes and Subcellular Compartments

The distinct chemical structure of sterols like 24,26-cyclocholesterol plays a crucial role in their interaction with cellular and organelle membranes. The rigid nature of the sterol structure can influence the fluidity and thickness of the phospholipid bilayer, reducing the flexibility of adjacent fatty acid chains. This interaction can lead to the formation of specialized, well-ordered lipid domains within the membrane. nih.gov These membrane domains are critical for various cellular functions, including signaling and transport.

The interaction of sterols with membranes is not uniform across all subcellular compartments. A gradient of sterol concentration exists throughout the endomembrane system, with specific organelles maintaining distinct lipid compositions. nih.gov This differential distribution is vital for the specialized functions of each organelle. For instance, the endoplasmic reticulum (ER) and the plasma membrane have different sterol levels, which is maintained through a coordinated system of lipid metabolism and transport. nih.gov

Proteins with specific domains, such as the START (steroidogenic acute regulatory protein-related lipid transfer) domain, are involved in the transport of sterols between organelles. nih.gov These proteins can facilitate the movement of sterols from the ER to other compartments, ensuring the correct lipid composition of different membranes. The interaction of these transport proteins with membranes can be influenced by the lipid environment, such as the presence of unsaturated lipids, which can facilitate the insertion of protein loops into the membrane to mediate sterol exchange. nih.gov

Furthermore, the trafficking of certain molecules to and from the plasma membrane can be dependent on the sterol composition of the trans-Golgi network (TGN). For example, the delivery of ergosterol (B1671047) to the TGN is necessary for the budding of exocytotic vesicles. nih.gov This highlights the integral role of sterol distribution in fundamental cellular processes.

The table below summarizes key aspects of sterol interaction with cellular membranes.

FeatureDescriptionReference
Membrane Fluidity Sterols decrease the flexibility of phospholipid acyl-chains, increasing membrane rigidity and thickness. nih.gov
Lipid Domains Preferential interactions with sphingolipids can lead to the formation of ordered lipid domains. nih.gov
Subcellular Gradient A distinct gradient of sterol concentration is maintained across different organelles. nih.gov
Protein-Mediated Transport START domain-containing proteins facilitate the transport of sterols between organelles like the ER and plasma membrane. nih.gov
Vesicular Trafficking The sterol composition of the TGN is crucial for the formation of exocytotic vesicles. nih.gov

Modulatory Effects on Lipid Homeostasis Pathways (e.g., Cholesterol Homeostasis)

The regulation of cholesterol levels within the cell, known as cholesterol homeostasis, is a complex process involving biosynthesis, uptake, and efflux. Oxysterols, which are oxidized derivatives of cholesterol, play a significant role in this regulation. While direct studies on this compound are limited in this context, the actions of related oxysterols like 24(S)-hydroxycholesterol (24S-HC) provide a framework for understanding potential mechanisms.

A key regulatory pathway involves the sterol regulatory element-binding proteins (SREBPs). When cellular sterol levels are low, SREBPs are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they are processed to an active form that can enter the nucleus and activate genes involved in cholesterol synthesis and uptake. researchgate.netnih.gov Conversely, when sterol levels are high, the transport of SREBPs to the Golgi is blocked, thus reducing cholesterol production. researchgate.netnih.gov Oxysterols can enhance this regulatory feedback by binding to proteins that retain the SREBP complex in the ER. nih.gov

Another critical component of cholesterol homeostasis is the liver X receptor (LXR), a nuclear receptor that acts as a cellular sterol sensor. researchgate.netnih.gov Oxysterols, including 24S-HC, are known ligands for LXRs. nih.govmdpi.com Activation of LXR leads to the expression of genes involved in cholesterol efflux, such as the ATP-binding cassette transporter A1 (ABCA1). researchgate.netmdpi.com This promotes the removal of excess cholesterol from the cell. LXR activation can also suppress cholesterol biosynthesis. mdpi.com

The conversion of cholesterol to more hydrophilic metabolites like 24S-HC by enzymes such as CYP46A1 is a primary mechanism for cholesterol elimination from the brain. mdpi.com This process is essential for maintaining cholesterol balance in neural tissues.

The table below outlines the key proteins and pathways involved in cholesterol homeostasis that may be influenced by sterols and their analogues.

ComponentFunction in Cholesterol HomeostasisPotential Modulation by OxysterolsReference
SREBP Transcription factor that activates genes for cholesterol synthesis and uptake when sterol levels are low.High sterol levels and oxysterols inhibit SREBP processing, reducing cholesterol synthesis. researchgate.netnih.govmdpi.com
LXR Nuclear receptor that, when activated by oxysterols, promotes cholesterol efflux and inhibits synthesis.Oxysterols like 24S-HC are LXR ligands, activating this pathway. researchgate.netnih.govmdpi.com
ABCA1/ABCG1 ATP-binding cassette transporters that facilitate the efflux of cholesterol from cells.LXR activation by oxysterols increases the expression of these transporters. mdpi.com
CYP46A1 An enzyme that converts cholesterol to 24S-HC, facilitating its removal from the brain.This conversion is a key step in brain cholesterol efflux. researchgate.netmdpi.com

Influence on Sterol Transport and Efflux Mechanisms

The movement of sterols within and out of cells is tightly regulated by a variety of transport proteins. The ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1, are crucial for the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles. mdpi.com The expression of these transporters is, in part, regulated by the LXR pathway, which can be activated by oxysterols. mdpi.com Therefore, compounds that modulate LXR activity can influence the rate of cholesterol removal from cells.

In the brain, the transport of cholesterol from astrocytes to neurons is facilitated by apolipoprotein E (ApoE), the synthesis of which is also under the control of LXR. mdpi.com Oxysterols like 24-OHC can upregulate ApoE expression, thereby promoting this intercellular cholesterol transport. mdpi.com

Within the cell, the transport of cholesterol from late endosomes/lysosomes to other cellular compartments like the ER and plasma membrane is a critical process. This is highlighted by Niemann-Pick type C (NPC) disease, where mutations in the NPC1 or NPC2 proteins lead to the accumulation of cholesterol in lysosomes. nih.gov The NPC1 and NPC2 proteins work in concert to move cholesterol out of the lysosome. nih.gov While not directly demonstrated for this compound, certain molecules like cyclodextrin (B1172386) can bypass the NPC-dependent pathway to mobilize cholesterol from lysosomes, suggesting that alternative transport mechanisms exist and can be modulated. nih.govnih.gov

The table below details the key mechanisms involved in sterol transport and efflux.

Transport MechanismKey ProteinsFunctionPotential InfluenceReference
Cellular Efflux ABCA1, ABCG1Transport cholesterol from the cell membrane to HDL.Expression is upregulated by LXR activation via oxysterols. mdpi.com
Intercellular Transport (Brain) ApoETransports cholesterol from astrocytes to neurons.Synthesis is promoted by LXR activation. mdpi.com
Lysosomal Egress NPC1, NPC2Facilitate the movement of cholesterol out of lysosomes.Dysfunctional in NPC disease; can be bypassed by certain molecules. nih.gov

Investigating Roles as a Neurosteroid or Oxysterol Analogue

Potential Impact on Neurotransmitter Receptor Systems (e.g., GABA, NMDA)

Neurosteroids and oxysterols are known to modulate the function of various neurotransmitter receptors, thereby influencing neuronal excitability and synaptic transmission. nih.gov While direct evidence for this compound's action is not available, the well-documented effects of related compounds like 24(S)-hydroxycholesterol (24S-HC) and allopregnanolone (B1667786) (AlloP) on GABA and NMDA receptors provide a strong basis for investigation.

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, is crucial for synaptic plasticity, learning, and memory. wikipedia.orgnews-medical.net Its function is complex, requiring the binding of both glutamate and a co-agonist like glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium ion block. wikipedia.org 24S-HC has been shown to be a potent positive modulator of NMDA receptor function. nih.gov This enhancement of NMDA receptor activity could have significant implications for both normal brain function and pathological conditions involving receptor overuse. nih.gov Conversely, another oxysterol, 25-hydroxycholesterol (B127956) (25-HC), appears to act as a weak partial agonist at NMDA receptors and can antagonize the effects of 24S-HC. nih.gov

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the adult brain. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Neurosteroids like AlloP are potent positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA. nih.gov This modulation is a key mechanism for regulating neuronal excitability throughout the central nervous system.

The co-localization of NMDA and GABA-A receptors in certain synapses, particularly during development, suggests a complex interplay between excitatory and inhibitory signaling. plos.org During early development, GABAergic transmission can be depolarizing and, in conjunction with NMDA receptors, can drive spontaneous synchronous activity that is important for network maturation. plos.org

The potential for this compound to act as an analogue of these neuroactive sterols suggests it could similarly influence these critical neurotransmitter systems.

The table below summarizes the modulation of key neurotransmitter receptors by related neurosteroids and oxysterols.

ReceptorModulatorEffectReference
NMDA Receptor 24(S)-HydroxycholesterolPositive modulation nih.gov
NMDA Receptor 25-HydroxycholesterolWeak partial agonist, antagonizes 24S-HC nih.gov
GABA-A Receptor AllopregnanolonePositive allosteric modulation nih.gov

Considerations in Neurobiological Processes (e.g., Neurogenesis, Synaptic Plasticity)

Neurobiological processes such as neurogenesis and synaptic plasticity are fundamental to brain development, learning, memory, and adaptation. frontiersin.orguq.edu.au Adult hippocampal neurogenesis, the generation of new neurons in the dentate gyrus throughout life, is a remarkable form of brain plasticity. frontiersin.orgnih.gov These new neurons exhibit heightened synaptic plasticity during their maturation and are thought to play a role in pattern separation, the ability to distinguish between similar memories. frontiersin.orgnih.gov

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process believed to be the cellular basis of learning and memory. uq.edu.au Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a key form of synaptic plasticity that is heavily dependent on the activation of NMDA receptors. news-medical.net

Given that oxysterol analogues like 24S-HC can positively modulate NMDA receptors, it is plausible that they could influence synaptic plasticity and related cognitive functions. nih.gov By enhancing NMDA receptor-mediated calcium influx, such compounds could potentially lower the threshold for inducing LTP. news-medical.net

The regulation of adult neurogenesis is influenced by a variety of factors, including experience and the neurochemical environment. nih.gov The intricate balance between excitatory and inhibitory neurotransmission, which can be modulated by neurosteroids and oxysterols, is critical for the proper integration and function of newly generated neurons. frontiersin.org Therefore, a compound like this compound, if it acts as a neurosteroid or oxysterol analogue, could potentially impact these fundamental aspects of brain function and plasticity.

Mechanistic Studies in Cell Signaling Pathways

The intricate roles of this compound in cellular function are beginning to be unraveled through detailed mechanistic studies. These investigations focus on its influence within complex cell signaling networks, which govern fundamental cellular processes.

Involvement in Sterol-Mediated Signaling Cascades

Sterols, such as cholesterol, are crucial regulators of cellular homeostasis, and their levels are tightly controlled through sophisticated signaling cascades. A key pathway involves the sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. When cellular sterol levels are high, the transport of SREBPs from the endoplasmic reticulum (ER) to the Golgi apparatus is blocked, preventing their activation. nih.gov This inhibition is mediated by the SREBP cleavage-activating protein (SCAP), which acts as a sterol sensor. nih.gov

In vitro studies have demonstrated that sterols like cholesterol and 25-hydroxycholesterol can inhibit the binding of the SCAP/SREBP complex to COPII-coated vesicles, a critical step for their transport to the Golgi. nih.gov This process is dependent on another ER-resident protein called Insig-1. nih.gov While direct studies on this compound's specific interaction with the SCAP/SREBP pathway are not extensively detailed in the provided results, its structural similarity to cholesterol suggests a potential role in modulating this critical sterol-sensing pathway. The regulation of SREBPs is a central node in lipid metabolism, and its modulation has significant implications for cellular health and disease. wikipathways.org

Crosstalk with Key Intracellular Signaling Modulators

Cellular signaling is not a linear process but rather a complex web of interconnected pathways. nih.gov Key intracellular signaling modules, often referred to as cassettes, can be shared among different signaling pathways, allowing for a coordinated cellular response to various stimuli. ebi.ac.uk These pathways often involve a series of molecular events, where a signal is transmitted through a cell, leading to changes in gene expression, protein function, or cellular state. wikipedia.orgebi.ac.uk

Several major signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway, are central to regulating cell proliferation, survival, and metabolism. nih.gov These pathways are often dysregulated in diseases like cancer. The crosstalk between different signaling pathways allows for fine-tuning of cellular responses. For instance, studies have shown that different signaling pathways can differentially activate or inhibit receptors like the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), highlighting the specificity that can be achieved through this crosstalk. nih.gov Although direct evidence linking this compound to specific crosstalk with these major signaling modulators is not available in the search results, its potential to influence sterol-mediated signaling suggests it could indirectly affect other interconnected pathways.

Role in Host-Microbe Interactions and Marine Chemical Ecology

The marine environment is a rich source of chemical diversity, and the interactions between organisms are often mediated by natural products. noaa.gov Marine chemical ecology is the field that investigates the ecological roles of these secondary metabolites. noaa.govsi.edu

Marine organisms, particularly soft-bodied invertebrates and algae, produce a vast array of secondary metabolites that can serve as chemical defenses against predators, competitors, and fouling organisms. noaa.gov These compounds play a critical role in structuring marine communities. Furthermore, there is growing evidence that host-microbe interactions in the marine environment are chemically mediated. nih.gov Marine organisms are constantly exposed to a diverse array of microorganisms, and they may produce bioactive compounds to deter harmful microbes or to encourage the settlement of beneficial symbionts. nih.gov

The study of host-microbe interactions is a broad field that examines how microbes and their hosts interact, ranging from symbiotic relationships to pathogenic infections. nih.gov In the context of the marine environment, understanding these interactions is crucial for comprehending the health of marine ecosystems. si.edu The chemical signals involved in these interactions can be diverse, and their study can lead to the discovery of new bioactive molecules with potential applications in medicine and biotechnology. noaa.govtaylorfrancis.com Although a direct role for this compound in host-microbe interactions or marine chemical ecology is not specified in the provided results, its origin from a marine source would place it within the broader context of compounds that could potentially mediate such ecological interactions.

Advanced Research Directions and Future Perspectives for 24,26 Cyclocholesterol Studies

Development of Novel 24,26-Cyclocholesterol Derivatives for Probing Biological Functions

A primary avenue of future research lies in the synthesis of novel derivatives and analogs of this compound to serve as molecular probes. The creation of these tools is essential for identifying and characterizing the specific proteins and cellular pathways with which the parent molecule interacts. General strategies in chemical biology, such as the development of biotinylated or fluorescently-tagged probes, can be applied to this compound. nih.govbeilstein-journals.org For instance, a biotinylated derivative could be used in pull-down assays to isolate its binding partners from cell lysates, while a fluorescent analog could enable visualization of its subcellular localization through microscopy. nih.gov

Furthermore, synthetic modifications to the sterol's core structure or side chain can help elucidate structure-activity relationships. The synthesis of related marine sterols containing cyclopropane (B1198618) rings has demonstrated that chemical modifications are feasible. acs.org By systematically altering parts of the molecule, such as the stereochemistry of the cyclopropane ring or the hydroxyl group on the A-ring, researchers can determine which features are critical for its biological effects. nih.gov This approach has been successfully used for other complex natural products to pinpoint the functional importance of specific chemical groups. nih.gov

A key inspiration is the biomimetic conversion of this compound into 27-norergostenes, which demonstrates a chemical linkage to other known marine sterols. acs.orgacs.org This suggests that synthetic pathways can be designed to produce a variety of related structures for comprehensive biological screening.

Table 1: Potential Derivatives of this compound and Their Research Applications

Derivative TypeProposed ModificationPotential Research Application
Affinity Probe Addition of a biotin (B1667282) tagIdentification of protein binding partners through affinity purification. nih.gov
Fluorescent Probe Conjugation with a fluorophoreVisualization of subcellular localization and transport dynamics. nih.gov
Photoaffinity Label Incorporation of a photoreactive groupCovalent cross-linking to target proteins for more stable identification.
Structural Analog Synthesis of stereoisomersTo determine the importance of stereochemistry for biological activity. nih.gov
Side-Chain Variant Alteration of the cyclopropane ringTo probe the role of the cyclopropyl (B3062369) group in target recognition.

Application of Omics Technologies (e.g., Lipidomics, Metabolomics) to Elucidate Comprehensive Roles

Omics technologies offer a powerful, unbiased approach to understanding the global impact of this compound on cellular metabolism and signaling. Lipidomics, the large-scale study of cellular lipids, is particularly well-suited for this purpose. Databases such as the LIPID MAPS® Structure Database already classify this compound and numerous other cyclopropyl-containing sterols, providing a crucial reference for their identification in complex biological samples. lipidmaps.orglipidmaps.org By using techniques like mass spectrometry, researchers can perform comparative lipidomics on cells or tissues treated with this compound versus untreated controls. This could reveal downstream changes in lipid profiles, pointing to the metabolic pathways modulated by the compound.

Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a broader view of the biochemical perturbations caused by this compound. Untargeted metabolic profiling using gas chromatography-mass spectrometry (GC-MS) has been effectively used to analyze the chemical constituents of marine organisms, including various steroids. researchgate.net Applying this technique would allow for the simultaneous measurement of hundreds of metabolites, potentially identifying unexpected changes in amino acid, carbohydrate, or nucleotide metabolism that result from the sterol's activity.

Structural Biology and Computational Modeling of this compound-Protein Interactions

Identifying the direct protein targets of this compound is a critical step. Once a target is identified (e.g., through affinity probes), structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) can be employed to solve the three-dimensional structure of the sterol bound to its protein partner. This would provide atomic-level detail of the binding pocket and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that mediate the recognition.

In parallel, computational modeling and molecular docking can be used to predict and analyze these interactions. nih.gov Docking simulations can place the this compound molecule into the putative binding sites of candidate proteins, ranking the most likely targets based on binding energy. nih.gov These models can also explain the specificity of the interaction and guide the design of synthetic analogs with enhanced or inhibited binding properties. For example, modeling studies can predict how changes in the stereochemistry of the cyclopropane ring might affect the binding affinity, complementing the findings from synthetic chemistry and biological assays. nih.gov

Interdisciplinary Research Integrating Chemical Biology and Physiological Investigations

A comprehensive understanding of this compound will require seamless integration of chemical and biological disciplines. Chemical biologists can synthesize the necessary probes and derivatives, while physiologists can use these tools in relevant biological systems, from cell cultures to whole organisms. beilstein-journals.org Bioassay-guided fractionation, a classic interdisciplinary approach, has been instrumental in isolating bioactive compounds from marine sponges based on specific functions like anti-inflammatory activity. researchgate.net

This integrated approach allows for a cycle of discovery: a biological assay reveals a function, chemical analysis identifies the active compound (this compound), synthetic chemists create derivatives to probe this function, and physiological studies use these probes to unravel the underlying mechanism. The observation that acid treatment of this compound can produce other naturally occurring sterols highlights a fascinating link between its chemistry and potential biosynthetic pathways, a key area for chemical biology exploration. niir.org

Unveiling Novel Biological Functions and Preclinical Therapeutic Potential

The ultimate goal of studying this compound is to uncover its native biological functions and explore its potential as a therapeutic agent. Natural products from marine organisms are a rich source of lead compounds for drug discovery. niir.orgresearchgate.net The unique cyclopropane-containing side chain of this compound suggests it may interact with targets in ways that other sterols cannot, potentially leading to novel biological activities.

Future research should focus on screening this compound in a wide range of disease-relevant assays. Given that other marine sterols have shown activities such as anti-inflammatory effects, this would be a logical starting point for investigation. researchgate.net Preclinical studies in cell-based and animal models of disease could then validate any promising hits. The discovery of novel deep-sea natural products with unique structures is a continuous driver for pharmaceutical research, and this compound is a prime candidate for such exploration. researchgate.net

Q & A

Q. What experimental protocols are recommended for synthesizing 24,26-Cyclocholesterol in laboratory settings?

Synthesis of this compound requires precise stereochemical control due to its cyclopropane ring structure. A standard approach involves:

  • Cholesterol precursor modification : Use enzymatic or chemical methods to introduce the 24,26-cyclopropane moiety, such as photochemical cyclization or acid-catalyzed intramolecular reactions.
  • Purification : Employ column chromatography (silica gel or reverse-phase) followed by crystallization for high-purity isolates .
  • Characterization : Validate purity and structure using NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural confirmation should integrate:

  • NMR spectroscopy : Analyze chemical shifts and coupling constants to verify the cyclopropane ring (e.g., characteristic downfield shifts for protons adjacent to the cyclopropane group) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns consistent with cyclocholesterol derivatives .
  • Comparative analysis : Cross-reference spectral data with published databases (e.g., HMDB) or prior studies to resolve ambiguities .

Q. What are the key challenges in isolating this compound from natural sources?

Isolation challenges include:

  • Low natural abundance : Requires large-scale extraction from cholesterol-rich biological matrices (e.g., marine sponges or fungal cultures) and enrichment via liquid-liquid partitioning .
  • Co-elution with analogs : Optimize HPLC conditions (e.g., C18 columns with gradient elution) to separate structurally similar sterols .

Advanced Research Challenges

Q. How should researchers design experiments to investigate the biological activity of this compound?

Prioritize:

  • In vitro assays : Test cytotoxicity, membrane interaction, or enzyme inhibition using cell lines (e.g., HepG2 for cholesterol metabolism studies) .
  • Dose-response studies : Include positive controls (e.g., cholesterol or oxysterols) and validate results via statistical models (ANOVA with post-hoc tests) .
  • Replicability : Document all experimental variables (solvent, temperature, cell passage number) to ensure reproducibility .

Q. What methodological strategies resolve discrepancies in reported bioactivity data for this compound across studies?

Address contradictions by:

  • Meta-analysis : Compare experimental conditions (e.g., cell type, assay duration) across studies to identify confounding factors .
  • Standardized protocols : Adopt NIH guidelines for preclinical research, including blinded analysis and power calculations to reduce bias .
  • Data transparency : Share raw datasets and analytical workflows via repositories like Figshare or Zenodo for independent validation .

Q. How can computational modeling enhance understanding of this compound’s interactions with cellular targets?

Combine:

  • Molecular docking : Predict binding affinities to receptors like LXR or NPC1 using software (AutoDock Vina, Schrödinger Suite) .
  • MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to infer functional mechanisms .
  • Validation : Correlate in silico predictions with experimental mutagenesis or competitive binding assays .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound’s effects in complex biological systems?

Employ:

  • Multivariate analysis : Use PCA or PLS-DA to identify metabolite clusters influenced by this compound in lipidomics datasets .
  • Error mitigation : Apply Bonferroni correction for multiple comparisons in high-throughput screening data .
  • Reproducibility metrics : Report effect sizes, confidence intervals, and p-values in line with ICMJE standards .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s role in cholesterol homeostasis?

Propose:

  • Knockout models : Use CRISPR/Cas9 to delete putative target genes (e.g., HMG-CoA reductase) in cell lines and assess rescue phenotypes .
  • Isotopic labeling : Track ¹³C-cholesterol incorporation into membranes to quantify this compound’s impact on lipid dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.